Acid Red 119

Overview

Description

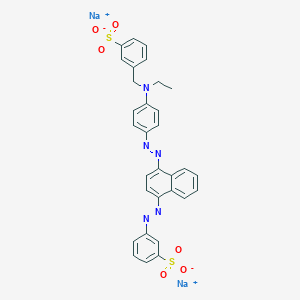

Acid Red 119, also known as anthracene red 3B, is an organic dye with the chemical formula C31H25N5Na2O6S2 and a molar mass of 673.67 g/mol . It appears as a red to dark red powder and is soluble in water and alcohol solvents but insoluble in ether solvents . This compound is primarily used as a dye for leather, fiber, paper, and some plastics. It is also commonly used in the biomedical field as a cell stain .

Preparation Methods

The synthesis of Acid Red 119 typically involves the reaction of anthracene anhydride with aminobenzenesulfonic acid . The reaction requires appropriate temperature and reaction time, as well as stirring and pH adjustment during the process . Industrial production methods often involve large-scale synthesis under controlled conditions to ensure the purity and consistency of the dye .

Chemical Reactions Analysis

Acid Red 119 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced using reducing agents, resulting in the formation of reduced dye forms.

Substitution: The dye can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acid Red 119 has a wide range of scientific research applications, including:

Chemistry: It is used as a dye in various chemical processes and reactions.

Medicine: The dye is used in medical diagnostics and research to stain tissues and cells for microscopic examination.

Mechanism of Action

The mechanism of action of Acid Red 119 involves its interaction with cellular components, leading to the staining of cells and tissues. The dye binds to specific molecular targets within the cells, allowing for visualization under a microscope . The pathways involved in this process include the binding of the dye to cellular proteins and other macromolecules .

Comparison with Similar Compounds

Acid Red 119 can be compared with other similar compounds, such as:

Acid Red 18: Another azo dye used in similar applications but with different chemical properties and reactivity.

Acid Red 88: A dye with similar staining properties but different molecular structure and solubility characteristics.

The uniqueness of this compound lies in its specific chemical structure, which provides distinct staining properties and solubility characteristics compared to other dyes .

Biological Activity

Acid Red 119 (AR119) is an acid dye widely used in various industries, particularly textiles. Its biological activity has gained attention due to its environmental impact and potential health risks. This article explores the biological activity of this compound, focusing on its biodegradation, adsorption properties, and detoxification methods.

This compound is a synthetic azo dye, characterized by its vibrant red color. It is soluble in water and has a molecular formula of CHNOS. The presence of azo groups (-N=N-) in its structure is significant as it contributes to its stability and resistance to degradation.

1. Biodegradation

Biodegradation of AR119 has been studied extensively, highlighting the role of various microorganisms, particularly fungi and bacteria, in breaking down this compound.

- Fungal Degradation : Fungi are known for their ability to produce ligninolytic enzymes that can degrade complex organic compounds. Research indicates that certain fungal strains can effectively decolorize AR119 through enzymatic action. For instance, a study demonstrated that a specific fungal isolate achieved up to 96.74% decolorization of AR119 under optimized conditions, showcasing the potential for using fungi in wastewater treatment .

- Bacterial Degradation : Bacteria also play a crucial role in the biodegradation of AR119. Various bacterial strains have been isolated that can utilize AR119 as a carbon source, leading to its breakdown into less harmful substances. The effectiveness of bacterial degradation often depends on environmental factors such as pH, temperature, and nutrient availability.

2. Adsorption Characteristics

Adsorption is another critical process for removing AR119 from wastewater. Several studies have investigated the use of different adsorbents for this purpose.

- Natural Adsorbents : Materials like sewage sludge and agricultural waste have been tested for their efficiency in adsorbing AR119 from aqueous solutions. A study revealed that a mixture of dried sewage sludge and sewage sludge ash could achieve over 94% removal efficiency under optimal conditions (pH 6, contact time of 60 minutes) .

- Synthetic Adsorbents : Polyaluminum chloride (PAC) has been shown to effectively remove AR119 from water. The adsorption mechanism typically involves electrostatic interactions between the dye molecules and the adsorbent surface.

| Adsorbent Type | Removal Efficiency (%) | Optimal Conditions |

|---|---|---|

| Dried Sewage Sludge | 94.98 | pH 6, Contact time: 60 min |

| Polyaluminum Chloride | ~95 | Varies with concentration |

| Agricultural Waste (e.g., rice husk) | Up to 90+ | Depends on preparation method and conditions |

Case Study 1: Fungal Biodegradation

A study conducted by Saranthima et al. (2009) reported that the fungal isolate AGYP-1 achieved significant decolorization of AR119 in liquid medium. The isolate produced high levels of ligninolytic enzymes, which facilitated the breakdown of the dye over a period of several days .

Case Study 2: Adsorption Using Sewage Sludge

In another study by Moghaddam et al. (2012), the adsorption capacity of mixtures of dried sewage sludge and ash was optimized using response surface methodology. The results indicated that under optimal conditions, the removal efficiency exceeded 94%, demonstrating the potential for using inexpensive natural materials in wastewater treatment .

Properties

IUPAC Name |

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGVRMLIQVFLPE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N5Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890000 | |

| Record name | C.I Acid Red 119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-06-9, 12220-20-1 | |

| Record name | Acid Red 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I Acid Red 119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.